2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one
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Overview
Description
2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde, aniline, and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The mixture is heated for several hours, leading to the formation of the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism may vary depending on the biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one
- 2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one
- 2-(4-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one
Uniqueness
2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNOS/c16-12-8-6-11(7-9-12)15-17(14(18)10-19-15)13-4-2-1-3-5-13/h1-9,15H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDDFITVCXHJQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369710 |
Source
|
Record name | 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54397-10-3 |
Source
|
Record name | 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural significance of 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one?
A1: This compound belongs to the thiazolidin-4-one class, known for its diverse pharmacological activities [, ]. Its structure features a thiazolidinone ring with a 4-chlorophenyl group at the 2-position and a phenyl group at the 3-position. These substituents are believed to play a role in its potential biological activities.
Q2: How do structural modifications on the this compound scaffold influence its 13C NMR chemical shifts?
A2: Research suggests that 13C NMR chemical shifts, particularly at the C-2, C-4, and C-5 positions of the thiazolidinone ring, can be predicted with reasonable accuracy using an empirical additivity equation based on substituent effects []. This equation considers the individual contributions of substituents on the 2-phenyl and N-(3)-phenyl rings to the overall chemical shift. Studies show a correlation between Hammett σ values and substituent chemical shifts at C-2, indicating an influence of electronic effects on the chemical environment of this carbon atom [].
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